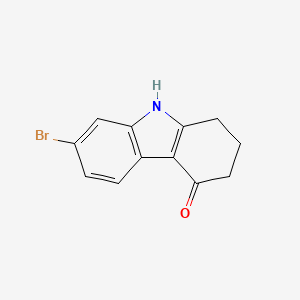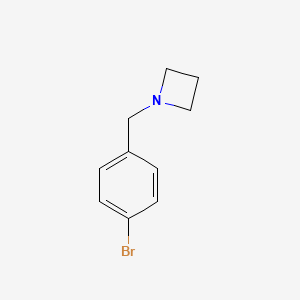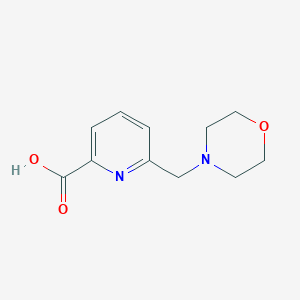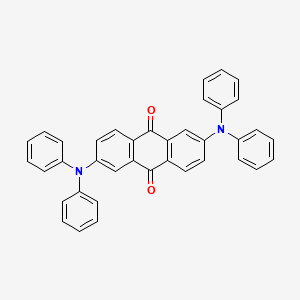
2,6-Bis(diphenylamino)anthracen-9,10-dion
Übersicht
Beschreibung
2,6-Bis(diphenylamino)anthracene-9,10-dione is an organic compound known for its unique electronic properties. It is a derivative of anthraquinone, featuring two diphenylamino groups attached to the anthracene core. This compound is notable for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(diphenylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a charge transfer compound and dye, with documented charge transfer-induced torsional dynamics.
Biology: The compound’s electronic properties make it useful in studying biological electron transfer processes.
Wirkmechanismus
Target of Action
It is known to be a useful organic charge transfer compound and dye .
Mode of Action
The mode of action of 2,6-Bis(diphenylamino)anthracene-9,10-dione involves charge transfer-induced torsional dynamics . This suggests that the compound may interact with its targets by transferring charge, leading to changes in the targets’ dynamics.
Biochemische Analyse
Biochemical Properties
2,6-Bis(diphenylamino)anthracene-9,10-dione plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been documented to interact with α-glucosidase, exhibiting strong inhibitory effects . This interaction is crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical reaction.
Cellular Effects
The effects of 2,6-Bis(diphenylamino)anthracene-9,10-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α-glucosidase can lead to changes in glucose metabolism, which is vital for understanding its impact on cellular energy production and storage . Additionally, the compound’s ability to inhibit specific enzymes can result in altered cellular responses, making it a valuable tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, 2,6-Bis(diphenylamino)anthracene-9,10-dione exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly for α-glucosidase, by binding to its active site and preventing substrate access . This inhibition leads to a decrease in enzyme activity, which can have downstream effects on metabolic pathways and cellular functions. The compound’s ability to modulate gene expression further highlights its role in regulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis(diphenylamino)anthracene-9,10-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at temperatures below -20°C . Over time, any degradation of the compound can lead to reduced efficacy and altered biochemical interactions, which must be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2,6-Bis(diphenylamino)anthracene-9,10-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2,6-Bis(diphenylamino)anthracene-9,10-dione is involved in various metabolic pathways, primarily through its interaction with enzymes like α-glucosidase . By inhibiting this enzyme, the compound affects glucose metabolism, which can have significant implications for energy production and storage in cells. Additionally, its interactions with other enzymes and cofactors can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2,6-Bis(diphenylamino)anthracene-9,10-dione within cells and tissues are essential for understanding its biochemical effects. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, where it exerts its biochemical effects. The distribution pattern of the compound can influence its overall efficacy and impact on cellular functions.
Subcellular Localization
The subcellular localization of 2,6-Bis(diphenylamino)anthracene-9,10-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria can affect cellular energy production, while its presence in the nucleus can influence gene expression. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone with diphenylamine in the presence of a suitable catalyst. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the reaction is crucial for producing sufficient quantities for commercial applications. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(diphenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone forms .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Bis(diphenylamino)anthraquinone
- 9,10-Anthracenedione, 2,6-bis(diphenylamino)
- Bis(2,6-diphenylamino)anthraquinone
Uniqueness: Compared to similar compounds, 2,6-Bis(diphenylamino)anthracene-9,10-dione stands out due to its superior electronic properties and stability. Its unique structure allows for efficient charge transfer and luminescence, making it highly valuable in the field of organic electronics .
Eigenschaften
IUPAC Name |
2,6-bis(N-phenylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2O2/c41-37-34-24-22-32(40(29-17-9-3-10-18-29)30-19-11-4-12-20-30)26-36(34)38(42)33-23-21-31(25-35(33)37)39(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZENEWLXCXPNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730627 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868850-50-4 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



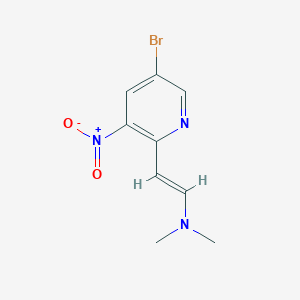
![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)
![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)
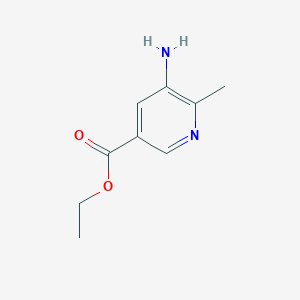


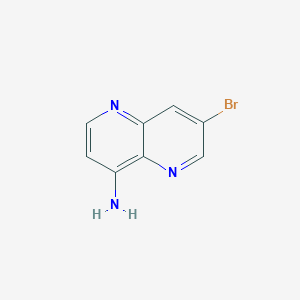
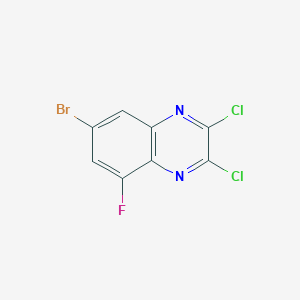
![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)
